Centrinone-B - 1798871-31-4

Centrinone-B

Catalog Number: EVT-263580
CAS Number: 1798871-31-4
Molecular Formula: C27H27F2N7O5S2
Molecular Weight: 631.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Centrinone-B is a selective small-molecule inhibitor of Polo-like kinase 4 (PLK4) [, , , ]. It is a valuable tool in scientific research, particularly in the study of cell cycle regulation, centrosome biology, and cancer development [, , , , ].

Mechanism of Action

Centrinone-B acts by selectively inhibiting PLK4 [, , , ]. PLK4 is a serine/threonine kinase crucial for regulating centriole duplication during the cell cycle [, , ]. By inhibiting PLK4, Centrinone-B disrupts centriole duplication, leading to centrosome amplification defects [, , , , ]. This disruption can impact cell cycle progression, cell proliferation, and ultimately, contribute to cell death [, , , , ].

Applications
  • Investigating the role of PLK4 in cancer: Centrinone-B has been used to study the role of PLK4 in various cancer types, including prostate cancer [], melanoma [, ], and embryonal brain tumors []. Studies have shown that Centrinone-B can inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent [, , , ].

  • Studying centrosome amplification: Centrinone-B is used to induce centrosome amplification defects, allowing researchers to study the consequences of abnormal centrosome numbers on cell cycle progression, cell division, and cell fate [, , , , ].

  • Elucidating the mechanisms of mitotic catastrophe: Centrinone-B has been utilized in research to investigate the relationship between centrosome amplification and mitotic catastrophe, a form of cell death linked to aberrant mitosis [].

  • Investigating fibroblast-to-myofibroblast transition (FMT): Research suggests that Centrinone-B can inhibit FMT, a process central to fibrosis, by affecting the activation and expression of PLK4 []. This finding indicates its potential as an anti-fibrotic agent [].

Future Directions
  • Development of Centrinone-B analogs with improved pharmacological properties, such as enhanced brain penetration [].

Centrinone

  • Compound Description: Centrinone, like Centrinone-B, is a potent and selective inhibitor of Polo-like kinase 4 (PLK4). It demonstrates anti-proliferative effects in various cancer cell lines by inducing cell cycle arrest and apoptosis. []

CFI-400945

  • Compound Description: CFI-400945 is a potent inhibitor of Polo-like kinases, displaying activity against PLK4 and Aurora kinases (AURKs). It exhibits anti-cancer effects in embryonal tumor cell lines. []
  • Relevance: While CFI-400945 demonstrates inhibitory activity against PLK4, it is not as selective as Centrinone-B. Its broader kinase inhibition profile may contribute to its anti-cancer effects but could also lead to potential off-target effects. []

CFI-400437

  • Compound Description: CFI-400437 is another potent inhibitor of Polo-like kinases with activity against both PLK4 and AURKs. It shows significant anti-cancer effects in embryonal tumor cells. []
  • Relevance: Similar to CFI-400945, CFI-400437 exhibits a broader inhibitory profile compared to Centrinone-B. While it demonstrates promising anti-cancer activity, its lack of selectivity for PLK4 might contribute to potential off-target effects. []

MLN8237 (Alisertib)

  • Compound Description: MLN8237 is a selective inhibitor of Aurora A kinase (AURKA), another key regulator of cell cycle progression. It disrupts centrosome organization, affecting nuclear polarization during erythroblast enucleation. []
  • Relevance: Although structurally distinct from Centrinone-B, MLN8237 sheds light on the interconnected pathways involving PLK4 and AURKA in regulating centrosome function and cell cycle progression. The phenotypic similarities between MLN8237 and Centrinone-B treated cells highlight the crucial role of both kinases in these processes. []

AZD1152 (Barasertib)

  • Compound Description: AZD1152 is a selective inhibitor of Aurora B kinase (AURKB), a key player in mitosis. It primarily localizes to the actin contraction ring during erythroblast enucleation and its inhibition does not significantly impact nuclear polarization. []
  • Relevance: While AZD1152 targets a different Aurora kinase isoform than MLN8237, its use in conjunction with Centrinone-B helps delineate the distinct roles of AURKA and AURKB in centrosome-related processes. This underscores the complexity of centrosome regulation and highlights the potential for combination therapies targeting different kinases. []

AT9283

  • Compound Description: AT9283 is a dual inhibitor of both AURKA and AURKB, broadly targeting the Aurora kinase family. []
  • Relevance: The use of AT9283 alongside Centrinone-B helps delineate the overall contribution of Aurora kinases in cellular processes related to PLK4 inhibition. By comparing the effects of specific and pan-Aurora kinase inhibitors, researchers can gain a deeper understanding of the interplay between these crucial cell cycle regulators. []

GGTI-298

  • Compound Description: GGTI-298 is a potent and selective inhibitor of the small GTPase Rap-1. Inhibiting Rap-1 can block centrosome amplification-induced migration, invasion, and ECM attachment. []
  • Relevance: Though structurally unrelated to Centrinone-B, GGTI-298 provides insights into the downstream signaling pathways activated by centrosome amplification, a process often driven by PLK4 overexpression. This suggests potential crosstalk between PLK4 and Rap-1 signaling, highlighting potential avenues for combination therapies targeting both pathways. []

XAV939

  • Compound Description: XAV939 is an inhibitor of the Wnt pathway, specifically targeting tankyrase. It can partially prevent centrosome loss-induced cell death in APC-mutant colorectal cancer cells. []
  • Relevance: While not directly targeting PLK4, XAV939 highlights the potential interplay between centrosome function and the Wnt pathway in certain cancer contexts. This suggests a possible synergistic effect between Centrinone-B and Wnt pathway inhibitors in specific cancer types like APC-mutant colorectal cancer. []

ICG-001

  • Compound Description: ICG-001 is another Wnt pathway inhibitor, acting by specifically inhibiting the interaction between β-catenin and its transcriptional coactivator, CBP. Similar to XAV939, it can partially rescue the growth of APC-mutant organoid lines treated with Centrinone B. []
  • Relevance: The use of ICG-001 alongside XAV939 strengthens the link between the Wnt pathway and centrosome loss-induced cell death in specific cancer cells. Both inhibitors highlight the potential for combination therapies targeting both PLK4 and the Wnt pathway in specific cancer types with hyperactive Wnt signaling. []

Properties

CAS Number

1798871-31-4

Product Name

Centrinone-B

IUPAC Name

2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-piperidin-1-ylpyrimidin-4-amine

Molecular Formula

C27H27F2N7O5S2

Molecular Weight

631.7 g/mol

InChI

InChI=1S/C27H27F2N7O5S2/c1-16-13-22(34-33-16)30-25-24(41-2)26(35-11-4-3-5-12-35)32-27(31-25)42-21-10-9-18(14-19(21)28)43(39,40)15-17-7-6-8-20(23(17)29)36(37)38/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H2,30,31,32,33,34)

InChI Key

UPZNTUYHCRQOIQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCCCC5)OC

Solubility

Soluble in DMSO

Synonyms

Centrinone-B; Centrinone B; CentrinoneB; LCR-323; LCR 323; LCR323;

Canonical SMILES

CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCCCC5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.